Superior TNF-α Suppression in LPS-Stimulated Macrophages vs. Dexamethasone
In LPS-stimulated RAW 264.7 macrophage assays, 3-(3-chlorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide reduced TNF-α secretion by 89% at a concentration of 10 µM. Under the same experimental conditions, the clinical reference anti-inflammatory agent dexamethasone achieved only 72% reduction . This represents a 17-percentage-point advantage in TNF-α suppression for the target compound.
| Evidence Dimension | TNF-α secretion reduction (% inhibition) |
|---|---|
| Target Compound Data | 89% reduction at 10 µM |
| Comparator Or Baseline | Dexamethasone: 72% reduction at 10 µM (or equivalent anti-inflammatory concentration) |
| Quantified Difference | 17 percentage points higher inhibition |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; TNF-α measured in cell supernatant |
Why This Matters
For researchers screening anti-inflammatory candidates, a 17-percentage-point superiority over dexamethasone in the same assay provides a quantifiable rationale for selecting this compound as a lead scaffold over standard-of-care comparators.
